molecular formula C16H12ClF3N4S B12143449 3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B12143449
M. Wt: 384.8 g/mol
InChI Key: DVGUVWYKIWNOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a trifluoromethylbenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Trifluoromethylbenzyl Sulfanyl Group: This step involves the reaction of a trifluoromethylbenzyl halide with a thiol or sulfide precursor under basic conditions to form the desired sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its bioactive properties.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the trifluoromethyl group are known to enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a trifluoromethyl group.

    Clotrimazole: A chlorinated phenyl triazole used as an antifungal.

Uniqueness

3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is unique due to the combination of its chlorophenyl and trifluoromethylbenzyl sulfanyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other triazole derivatives, making it a compound of interest for further research and development.

Properties

Molecular Formula

C16H12ClF3N4S

Molecular Weight

384.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H12ClF3N4S/c17-13-6-4-11(5-7-13)14-22-23-15(24(14)21)25-9-10-2-1-3-12(8-10)16(18,19)20/h1-8H,9,21H2

InChI Key

DVGUVWYKIWNOHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.